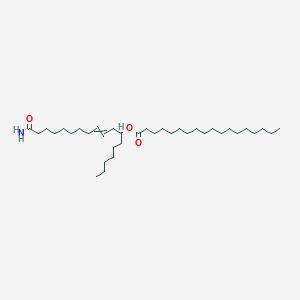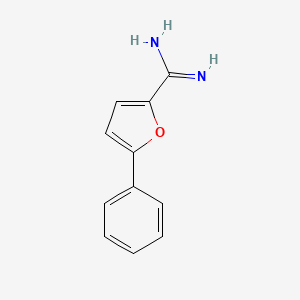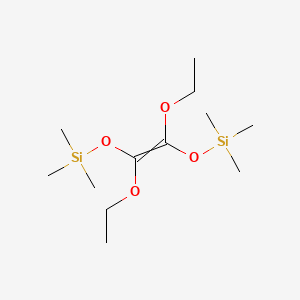
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is a unique organosilicon compound characterized by its complex structure, which includes multiple ether and silane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of diethoxy compounds with tetramethyl disiloxane under controlled conditions. The reaction is often catalyzed by a Lewis acid to facilitate the formation of the desired product. The process requires precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, utilizing larger reactors and more efficient catalysts. The process must ensure high purity and yield, often achieved through continuous monitoring and optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
Scientific Research Applications
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialized coatings and adhesives due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4,5-Diethoxy-2,2,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene exerts its effects involves interactions with molecular targets through its ether and silane groups. These interactions can lead to the formation of stable complexes or facilitate specific chemical transformations. The pathways involved often depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,7,7-Tetramethyl-4-phenyl-3,6-dioxa-2,7-disilaoctane: Similar in structure but with a phenyl group instead of ethoxy groups.
4,5-Bis(2,2,2-triphenylethyl)-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene: Contains bulkier substituents, affecting its reactivity and applications.
Uniqueness
4,5-Diethoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of ether and silane groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
90054-58-3 |
|---|---|
Molecular Formula |
C12H28O4Si2 |
Molecular Weight |
292.52 g/mol |
IUPAC Name |
(1,2-diethoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C12H28O4Si2/c1-9-13-11(15-17(3,4)5)12(14-10-2)16-18(6,7)8/h9-10H2,1-8H3 |
InChI Key |
WYMQBNKGHLKCCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=C(OCC)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)
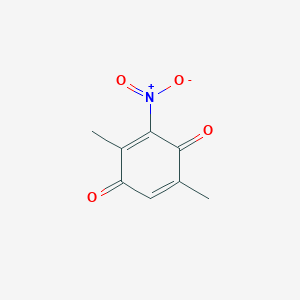
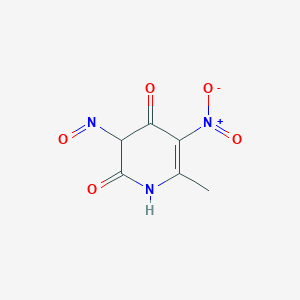
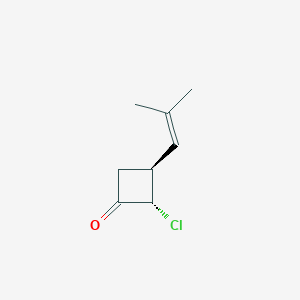
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)
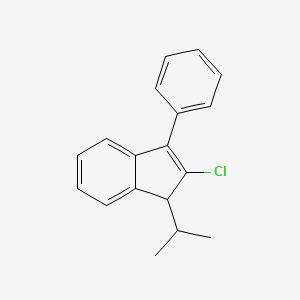
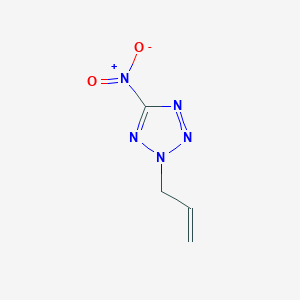
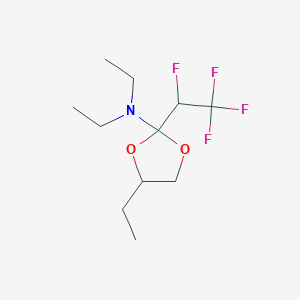
![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)


